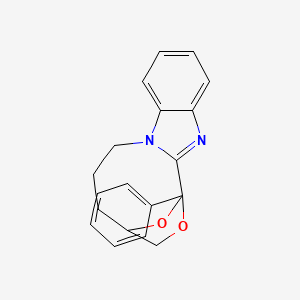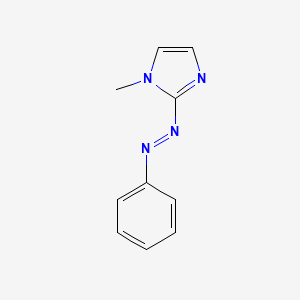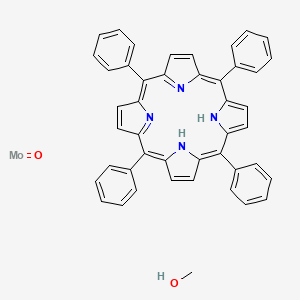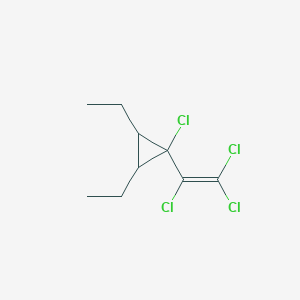
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclopropane ring substituted with chloro, diethyl, and trichloroethenyl groups. The unique structure of this compound imparts specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane involves the reaction of tetrachlorocyclopropene with ethylene in the presence of anhydrous sodium carbonate. The reaction is carried out in a high-pressure vessel at elevated temperatures. The process involves the following steps :
Preparation of Tetrachlorocyclopropene: Tetrachlorocyclopropene is prepared from sodium trichloroacetate and trichloroethylene.
Reaction with Ethylene: Tetrachlorocyclopropene is reacted with ethylene in a high-pressure vessel containing dry tetrachloroethylene and anhydrous sodium carbonate. The vessel is pressurized to 20 atm and heated to 170°C for 19.5 hours.
Isolation of Product: The reaction mixture is cooled, and the excess ethylene is released. The product is isolated by distillation under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous distillation processes ensures efficient production and purification of the compound.
化学反応の分析
Types of Reactions
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trichloroethenyl groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reductively dechlorinated to form vinylcyclopropanes.
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopropyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reductive dechlorination can be achieved using zinc in acetic acid.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed
Vinylcyclopropanes: Formed by reductive dechlorination.
Cyclopropyl Derivatives: Formed by oxidation or substitution reactions.
科学的研究の応用
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various cyclopropyl derivatives and in the study of cycloalkane reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane involves its interaction with molecular targets through its reactive functional groups. The compound can undergo nucleophilic substitution, addition, and elimination reactions, leading to the formation of various products. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a valuable intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Chlorocyclopropane: A cyclopropane derivative with a single chloro substituent.
1,2-Dichlorocyclopropane: A cyclopropane derivative with two chloro substituents.
Uniqueness
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane is unique due to its combination of chloro, diethyl, and trichloroethenyl groups, which impart distinct chemical properties and reactivity. The presence of multiple substituents on the cyclopropane ring enhances its versatility in chemical reactions and applications.
特性
CAS番号 |
72853-05-5 |
|---|---|
分子式 |
C9H12Cl4 |
分子量 |
262.0 g/mol |
IUPAC名 |
1-chloro-2,3-diethyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C9H12Cl4/c1-3-5-6(4-2)9(5,13)7(10)8(11)12/h5-6H,3-4H2,1-2H3 |
InChIキー |
XPMLEOHKAPCMOX-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C1(C(=C(Cl)Cl)Cl)Cl)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



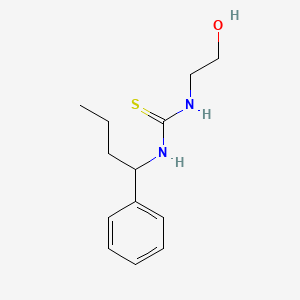
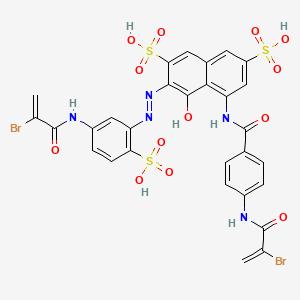



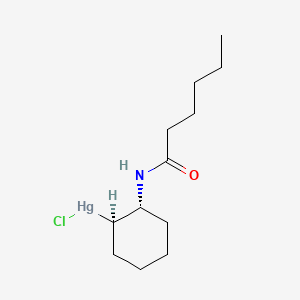
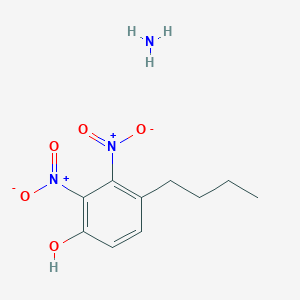
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)

